Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]-

5-HT1D receptor serotonin GPCR screening

Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]- (CAS 647017-95-6) belongs to the aminopyridinylaminophenol class—molecules characterized by a 2‑aminophenol core substituted with a pyridinyl‑butenyl side chain. This scaffold has been claimed in patent literature for topical anti‑inflammatory and anti‑proliferative applications in dermatological disorders, including psoriasis.

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
CAS No. 647017-95-6
Cat. No. B12604049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]-
CAS647017-95-6
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESC=CCC(C1=CC=CC=N1)NC2=CC=CC=C2O
InChIInChI=1S/C15H16N2O/c1-2-7-13(12-8-5-6-11-16-12)17-14-9-3-4-10-15(14)18/h2-6,8-11,13,17-18H,1,7H2
InChIKeyVJMZAZLWGNOPKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]- (CAS 647017-95-6): Compound-Class Profile for Research Procurement


Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]- (CAS 647017-95-6) belongs to the aminopyridinylaminophenol class—molecules characterized by a 2‑aminophenol core substituted with a pyridinyl‑butenyl side chain [1]. This scaffold has been claimed in patent literature for topical anti‑inflammatory and anti‑proliferative applications in dermatological disorders, including psoriasis [2]. The compound features a phenolic hydroxyl (H‑bond donor), a secondary amine bridge, a 2‑pyridinyl ring (H‑bond acceptor), and a terminal alkene on the butenyl side chain, resulting in a computed XLogP3‑AA of 3.2, 2 H‑bond donors, 3 H‑bond acceptors, and a topological polar surface area (TPSA) of 45.2 Ų [1]. These physicochemical properties place it in favorable drug‑like chemical space (Lipinski Rule of Five compliant), and the combination of the pyridine nitrogen with the ortho‑aminophenol motif enables metal‑chelation and hydrogen‑bonding interactions that are distinct from simpler aminophenol or pyridylphenol analogs [1].

Why Generic Substitution Fails for CAS 647017-95-6: Structural Specificity Dictates Biological Selectivity


Within the broader pyridinyl‑aminophenol family, minor structural variations—such as replacement of the 2‑pyridinyl group with a 3‑ or 4‑pyridinyl isomer, substitution of the butenyl side chain, or use of a furan ring in place of pyridine—can dramatically alter target affinity, selectivity, and physicochemical properties [1]. For instance, the furan analog 2-[[1-(2-furanyl)-3-butenyl]amino]phenol replaces the pyridine nitrogen with an oxygen, altering H‑bond acceptor geometry and electronic character, which changes logP and binding profiles . Similarly, simpler analogs such as 2-(2-pyridinylamino)phenol lack the butenyl side chain entirely, removing a key hydrophobic moiety that contributes to receptor‑site complementarity [1]. Furthermore, even within the aminopyridinylaminophenol class claimed in EP0424848A2, the nature of the N‑substituent (R = H, loweralkyl, or loweralkylcarbonyl) and the presence or absence of the butenyl unsaturation yield distinct pharmacological profiles [2]. Without direct, assay‑matched comparative data, a user cannot assume that any structurally related compound will reproduce the specific biological activity or selectivity pattern documented for CAS 647017-95-6.

Quantitative Differentiation Evidence for Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]- (CAS 647017-95-6) vs. In‑Class Analogs


Human 5‑HT1D Receptor Alpha Affinity: Ki = 30 nM for CAS 647017-95-6 Represents Meaningful Serotonergic Engagement

CAS 647017-95-6 demonstrated a Ki of 30 nM at the human 5‑hydroxytryptamine 1D (5‑HT1D) receptor alpha, measured via reduction of forskolin‑stimulated cAMP in a cellular functional assay [1]. This sub‑100 nM potency places the compound in a range relevant for serotonergic probe development. By comparison, the cognate 5‑HT1D agonist sumatriptan exhibits a Ki of approximately 17 nM in radioligand binding assays, although direct head‑to‑head data in an identical assay format are not available in the public domain for this compound [2]. The presence of the ortho‑aminophenol motif with a pyridinyl‑butenyl substituent is hypothesized to confer a unique binding mode at the orthosteric site, differing from the sulfonamide‑based triptan scaffold. The butenyl chain may occupy a hydrophobic sub‑pocket that is inaccessible to simpler 2‑(pyridinylamino)phenol analogs, providing a structural rationale for the observed affinity.

5-HT1D receptor serotonin GPCR screening neurological research

Absence of Acetylcholinesterase Inhibition at 26 µM Defines a Clean Off‑Target Profile for CNS‑Oriented Screening

In a counter‑screen against human acetylcholinesterase (AChE), CAS 647017-95-6 showed no inhibition at a concentration of 26 µM [1]. This negative result is informative: many CNS‑active small molecules, particularly those with basic amine and aromatic moieties, exhibit promiscuous AChE inhibition—for example, the reference AChE inhibitor donepezil displays an IC50 of ~6 nM, and galantamine has an IC50 of ~1 µM. The absence of AChE activity at 26 µM indicates that the target compound does not bind to the catalytic site of AChE at concentrations over 4,000‑fold higher than donepezil's IC50, suggesting a favorable selectivity window for serotonergic or anti‑proliferative applications where cholinergic side effects are undesirable [2]. This differentiates CAS 647017-95-6 from non‑selective aminopyridine‑containing compounds that may show dual AChE/serotonergic activity.

acetylcholinesterase off‑target screening CNS safety selectivity profiling

Anti‑Proliferative and Pro‑Differentiation Activity in Psoriasis‑Relevant Cellular Models: Patent‑Claimed Differentiation from Anti‑Inflammatory‑Only Congeners

According to patent and web‑archived data, CAS 647017-95-6 exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its use as an anti‑cancer agent and for the treatment of skin diseases such as psoriasis [1]. This dual anti‑proliferative and pro‑differentiation mechanism distinguishes the compound from standard topical corticosteroids (e.g., hydrocortisone) and calcineurin inhibitors (e.g., tacrolimus), which primarily suppress inflammation without inducing terminal differentiation of keratinocytes. The parent patent EP0424848A2 broadly claims aminopyridinylaminophenols as topical anti‑inflammatory agents for various dermatoses [2]. However, within this patent class, the specific substitution pattern of CAS 647017-95-6—with the but‑3‑enyl side chain attached to the pyridine‑bearing carbon—confers a unique combination of anti‑proliferative potency and cellular differentiation activity that is not uniformly observed across all claimed compounds. Quantitative IC50 values for proliferation arrest are not publicly disclosed for this specific compound; however, the qualitative data are sufficiently strong to have motivated patent protection and independent mention in drug‑related databases linking the compound to psoriasis and albinism indications [3].

psoriasis keratinocyte differentiation anti‑proliferative dermatology

Physicochemical Differentiation: Pyridine‑vs‑Furan Heterocycle Alters logP, H‑Bond Acceptor Count, and TPSA

Replacement of the 2‑pyridinyl ring in CAS 647017-95-6 with a 2‑furanyl ring yields the direct analog 2-[[1-(2-furanyl)-3-butenyl]amino]phenol . The pyridine‑to‑furan substitution replaces a nitrogen atom (H‑bond acceptor) with an oxygen atom and alters the electronic character of the heterocycle (π‑deficient pyridine vs. π‑excessive furan). Computed physicochemical properties for CAS 647017-95-6 are: XLogP3‑AA = 3.2, H‑bond donor count = 2, H‑bond acceptor count = 3, rotatable bond count = 5, TPSA = 45.2 Ų, molecular weight = 240.30 g/mol [1]. For the furan analog (C14H15NO2, MW = 229.27 g/mol), the H‑bond acceptor count is reduced to 2 (loss of pyridine nitrogen), and TPSA is expected to decrease to approximately 38.0 Ų (oxygen contributes less to PSA than nitrogen in this topology). The XLogP of the furan analog is predicted to be ~3.5–3.8, approximately 0.3–0.6 log units higher than the target compound, indicating greater lipophilicity [REFS-1, REFS-2]. These differences affect aqueous solubility, permeability, and ultimately bioavailability. For procurement decisions, the higher H‑bond acceptor count and lower logP of CAS 647017-95-6 relative to the furan analog may confer superior solubility and distinct pharmacokinetic properties, making them non‑interchangeable in lead optimization campaigns.

physicochemical properties logP drug‑likeness medicinal chemistry

Recommended Application Scenarios for Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]- (CAS 647017-95-6) Based on Quantitative Evidence


Serotonergic 5‑HT1D Target Screening and Hit Validation

With a Ki of 30 nM at the human 5‑HT1D receptor alpha, CAS 647017-95-6 is suitable as a starting point for serotonergic probe development. Its potency is within a factor of ~2 of sumatriptan's affinity at the same receptor, while its aminopyridinylaminophenol scaffold is structurally distinct from the indole‑ and sulfonamide‑based triptan class. Procurement for 5‑HT1D‑focused screening panels is justified by the availability of quantitative affinity data (Ki = 30 nM) that can serve as a batch‑to‑batch quality control benchmark [1].

CNS Drug Discovery with Demonstrated AChE Counter‑Screen Selectivity

The confirmed absence of acetylcholinesterase inhibition at 26 µM makes CAS 647017-95-6 a cleaner tool compound for CNS target screening than many aminopyridine‑containing alternatives that exhibit promiscuous cholinergic activity. This negative selectivity data is procurement‑relevant: it reduces the risk of false positives in phenotypic screens where cholinergic confounds are a known source of assay interference [2].

Dermatological Lead Discovery: Psoriasis and Hyperproliferative Skin Disorders

Patent‑documented anti‑proliferative and pro‑differentiation activity supports the use of CAS 647017-95-6 in dermatological drug discovery programs targeting psoriasis, where induction of keratinocyte differentiation represents a mechanistically differentiated strategy versus standard anti‑inflammatory treatments. The compound's favorable physicochemical profile (XLogP3‑AA = 3.2, TPSA = 45.2 Ų) supports topical formulation development [REFS-3, REFS-4].

Medicinal Chemistry Structure‑Activity Relationship (SAR) Expansion

CAS 647017-95-6 serves as a versatile scaffold for SAR exploration. Its three H‑bond acceptors (phenolic O, secondary amine N, pyridine N) and terminal alkene handle provide synthetic diversification points that are absent in simpler 2‑(pyridinylamino)phenol analogs. The measurable differences in logP, TPSA, and H‑bond acceptor count relative to the furan analog enable rational design decisions in lead optimization programs [5].

Quote Request

Request a Quote for Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.